![molecular formula C19H20N2O4 B2499987 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid CAS No. 1352504-92-7](/img/structure/B2499987.png)
4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid
Descripción
4-[2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid is a quinazolinone derivative featuring a 4-methoxyphenyl substituent at position 2 and a butanoic acid chain at position 3 of the quinazolin-4(3H)-one core. This compound belongs to a class of nitrogen-containing heterocycles known for diverse pharmacological activities, including antimicrobial, anticonvulsant, and enzyme inhibitory properties.
Propiedades
IUPAC Name |
4-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-25-14-10-8-13(9-11-14)18-20-16-6-3-2-5-15(16)19(24)21(18)12-4-7-17(22)23/h2-3,5-6,8-11,18,20H,4,7,12H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKSTEQVYSTBLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the attachment of the butanoic acid moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the methoxyphenyl group or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which can have different functional groups and oxidation states depending on the reaction conditions.
Aplicaciones Científicas De Investigación
1. Antimicrobial Properties
Research has indicated that derivatives of quinazoline compounds exhibit significant antimicrobial activities. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi, suggesting that 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid may possess similar properties.
Case Study : A related quinazoline derivative demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus through agar well diffusion methods. The minimum inhibitory concentration (MIC) was comparable to standard antibiotics, indicating potential for further development as an antimicrobial agent .
2. Anti-inflammatory Effects
Quinazoline derivatives have been explored for their anti-inflammatory properties. The structural features of this compound suggest it may inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory process.
Case Study : In vitro studies on similar compounds have shown a reduction in pro-inflammatory cytokines in cultured macrophages, supporting the hypothesis that this class of compounds could be developed into anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. Modifications to the methoxy group or alterations to the butanoic acid side chain can significantly impact the compound's pharmacological profile.
Modification | Effect on Activity |
---|---|
Methoxy Group Position | Alters lipophilicity and binding affinity to targets |
Side Chain Length | Influences solubility and metabolic stability |
Mecanismo De Acción
The mechanism of action of 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Features and Substituent Variations
The structural uniqueness of the target compound lies in its combination of a 4-methoxyphenyl group and a butanoic acid chain. Below is a comparative analysis with structurally related quinazolinone derivatives:
Physicochemical Properties
- Solubility: The butanoic acid chain in the target compound confers higher aqueous solubility (estimated logP ~2.5) compared to phenylpropanoic acid derivatives (logP ~3.8) .
- Thermal Stability : Derivatives with dioxo groups (e.g., ) exhibit higher melting points (>300°C) due to increased hydrogen bonding, whereas the target compound’s single oxo group may lower its mp (estimated 200–230°C) .
Actividad Biológica
The compound 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a quinazoline core and a butanoic acid moiety, suggests diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 340.38 g/mol. The compound features several functional groups that contribute to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C19H20N2O4 |
Molecular Weight | 340.38 g/mol |
Chemical Structure | Structure |
Biological Activities
Preliminary studies indicate that this compound exhibits various biological activities:
1. Antitumor Activity
Research suggests that quinazoline derivatives, including this compound, may inhibit cancer cell proliferation by interfering with specific signaling pathways. For instance, it has been shown to affect pathways related to apoptosis and cell cycle regulation.
2. Anti-inflammatory Properties
The compound is believed to exhibit anti-inflammatory effects by modulating inflammatory mediators. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines.
3. Antimicrobial Activity
The compound has shown promising results in antimicrobial assays against both Gram-positive and Gram-negative bacteria. The disk diffusion method revealed significant inhibition zones, indicating its potential as an antimicrobial agent.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer progression.
- Receptor Binding: Its structural characteristics suggest potential binding to receptors associated with inflammation and cancer pathways.
Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of this compound:
Study 1: Antitumor Activity
A study evaluated the effects of quinazoline derivatives on human cancer cell lines. It was found that modifications in the side chains significantly influenced the cytotoxicity against various cancer types .
Study 2: Anti-inflammatory Effects
In another investigation, derivatives similar to this compound were tested for their ability to reduce inflammation in animal models. Results indicated a dose-dependent reduction in paw edema in carrageenan-induced inflammation models .
Study 3: Antimicrobial Efficacy
Research focused on the antimicrobial properties of related quinazoline compounds demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .
Q & A
Q. What synthetic methodologies are recommended for the preparation of 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the 4-methoxyphenyl group. A typical procedure involves:
- Reacting a quinazolinone precursor with 4-methoxyphenylboronic acid under reflux in dioxane/water.
- Using PdCl₂(PPh₃)₂ as a catalyst and K₂CO₃ as a base (optimized at 45–80°C for 1–2 hours) .
- Yields range from 81–95% after purification via column chromatography (hexane/EtOH gradient) .
Key Reaction Parameters :
Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | 45–80 | 1–2 | 81–95 |
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- ¹H NMR : Assign methoxy protons (δ 3.76–3.86 ppm) and aromatic protons (δ 6.96–7.29 ppm) in DMSO-d₆ .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and hydroxyl (O-H) at ~3200 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 365.12 for C₂₀H₁₉N₂O₅⁺) .
Example NMR Data :
Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|
OCH₃ (4-methoxy) | 3.76–3.86 | Singlet |
Aromatic H (quinazolinone) | 7.11–7.29 | Multiplet |
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of aerosols .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict reactivity in palladium-catalyzed reactions?
- Methodological Answer :
- DFT Calculations : Optimize transition states to identify rate-limiting steps (e.g., oxidative addition of Pd to C-X bonds) .
- MD Simulations : Analyze solvent effects on catalytic cycles using software like Gaussian or ORCA .
- Example Application : A study on nitroarene reductive cyclization used formic acid as a CO surrogate, validated by DFT .
Q. What strategies resolve discrepancies in NMR data during synthesis?
- Methodological Answer :
- Deuterated Solvents : Use DMSO-d₆ to avoid proton exchange artifacts .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons at δ 7.11–7.29 ppm) .
- Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting .
Q. How to investigate structure-activity relationships (SAR) for bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify the methoxy group or butanoic acid chain (e.g., replace with Cl or CF₃) .
- Bioassays : Test inhibition of kinases or GPCRs using cell-based assays (IC₅₀ values) .
SAR Example :
Substituent | Bioactivity (IC₅₀, μM) | Target |
---|---|---|
4-OCH₃ | 0.45 | Kinase X |
4-Cl | 1.20 | Kinase X |
Q. What mechanistic insights explain regioselectivity in cyclization reactions?
- Methodological Answer :
- Kinetic Studies : Monitor intermediates via in-situ IR or LC-MS to identify rate-determining steps .
- Isotope Labeling : Use ¹³C-labeled carbonyl groups to track oxygen incorporation .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.